molecular formula C21H23FN4OS B2479295 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415527-17-0

3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B2479295
CAS No.: 2415527-17-0
M. Wt: 398.5
InChI Key: FNFFTTCFZPVGFZ-UHFFFAOYSA-N
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Description

3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopenta[d][1,3]thiazole ring, a piperidine ring, and a dihydroquinazolinone moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclopenta[d][1,3]thiazole ring, followed by the formation of the piperidine ring, and finally the dihydroquinazolinone moiety. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using reagents like halogens, nitric acid, and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one include other derivatives of cyclopenta[d][1,3]thiazole, piperidine, and dihydroquinazolinone. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of these moieties, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

3-[[1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS/c22-15-4-5-16-18(10-15)23-13-26(21(16)27)11-14-6-8-25(9-7-14)12-20-24-17-2-1-3-19(17)28-20/h4-5,10,13-14H,1-3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFFTTCFZPVGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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